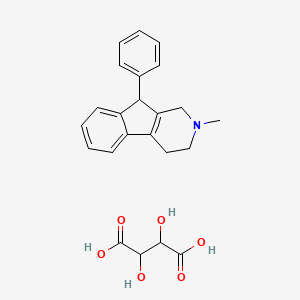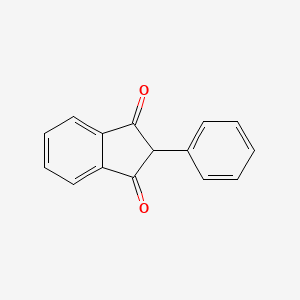
S 17092
Übersicht
Beschreibung
S 17092, also known as (2S,3aS,7aS)-1-[(R,R)-2-phenylcyclopropyl]carbonyl-2-[(thiazolidin-3-yl)carbonyl]octahydro-1H-indole, is a selective inhibitor of the enzyme prolyl endopeptidase. This enzyme is involved in the metabolic breakdown of several neuropeptide neurotransmitters in the brain. By inhibiting this enzyme, this compound increases the activity of these neuropeptides, producing nootropic effects. This makes this compound a promising candidate for the treatment of neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .
Wissenschaftliche Forschungsanwendungen
S 17092 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Enzyminhibition und Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Neuropeptidaktivität und die Neurotransmitterregulation.
Medizin: Als potenzieller therapeutischer Wirkstoff für neurodegenerative Erkrankungen wie Alzheimer und Parkinson untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe verwendet, die auf Prolylendopeptidase abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung des Enzyms Prolylendopeptidase. Dieses Enzym ist für den Abbau von Neuropeptid-Neurotransmittern im Gehirn verantwortlich. Durch die Hemmung dieses Enzyms erhöht this compound die Spiegel und die Aktivität dieser Neuropeptide, was zu einer verbesserten kognitiven Funktion und potenziellen therapeutischen Vorteilen bei neurodegenerativen Erkrankungen führt .
Wirkmechanismus
Target of Action
S 17092, also known as [(2S,3aS,7aS)-Octahydro-1-[[(1R,2R)-2-phenylcyclopropyl]carbonyl]-1H-indol-2-yl]-3-thiazolidinyl–methanone, primarily targets the enzyme prolyl endopeptidase (PEP) . PEP is involved in the metabolic breakdown of a number of neuropeptide neurotransmitters in the brain .
Mode of Action
this compound acts as a selective inhibitor of PEP . By inhibiting PEP, it retards the degradation of neuroactive peptides . This results in an increase in the activity of these neuropeptides .
Biochemical Pathways
The inhibition of PEP by this compound affects the metabolic breakdown of neuropeptides . This leads to an increase in the levels of these neuropeptides, which are known to have potent biological effects, including memory-enhancing properties .
Pharmacokinetics
this compound has been safely administered to humans and shows a clear peripheral expression of its mechanism of action through its inhibitory effect upon PEP activity in plasma . The pharmacokinetic profile of this compound reveals that it is orally active . The maximum measured concentration (Cmax) and area under the curve (AUC) parameters increase in proportion to the dose . The terminal half-life (t1/2) values range between 9 and 31 hours on day 1 and between 7 and 18 hours on day 14 .
Result of Action
The inhibition of PEP by this compound and the subsequent increase in neuropeptide activity lead to nootropic effects . These effects make this compound a promising and novel treatment for neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease . In clinical studies, this compound has been shown to improve cognition .
Action Environment
The action of this compound is influenced by various factors. For instance, its pharmacokinetic profile, including its bioavailability and half-life, can be affected by factors such as the individual’s age, health status, and the presence of other medications . .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von S 17092 umfasst mehrere Schritte, beginnend mit der Herstellung der Schlüsselzwischenstufe (R,R)-2-Phenylcyclopropylamin. Diese Zwischenstufe wird dann mit (2S,3aS,7aS)-Octahydro-1H-Indol-2-carbonsäure umgesetzt, um das Endprodukt zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan und Reagenzien wie Thionylchlorid zur Bildung der Cyclopropylgruppe .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Steuerung von Temperatur, Druck und Reaktionszeit sowie die Verwendung hochreiner Reagenzien und Lösungsmittel .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Cyclopropyl- und Thiazolidinylgruppen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen umfassen oft Nukleophile wie Amine und Thiole unter milden Bedingungen
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften haben .
Analyse Chemischer Reaktionen
Types of Reactions
S 17092 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the cyclopropyl and thiazolidinyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols under mild conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- C16 (PKR-Inhibitor)
- UK-414,495
Vergleich
S 17092 ist einzigartig in seiner hohen Selektivität und Potenz als Prolylendopeptidase-Inhibitor. Im Vergleich zu ähnlichen Verbindungen wie C16 und UK-414,495 hat this compound eine überlegene Wirksamkeit bei der Verbesserung der kognitiven Funktion gezeigt und verfügt über ein günstigeres pharmakokinetisches Profil .
Eigenschaften
IUPAC Name |
[(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-21(18-13-17(18)15-6-2-1-3-7-15)24-19-9-5-4-8-16(19)12-20(24)22(26)23-10-11-27-14-23/h1-3,6-7,16-20H,4-5,8-14H2/t16-,17-,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXRIHXEQSYEZ-KNJMJIDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC3C4=CC=CC=C4)C(=O)N5CCSC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H]3C[C@H]3C4=CC=CC=C4)C(=O)N5CCSC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433003 | |
| Record name | [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176797-26-5 | |
| Record name | S-17092 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176797265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176797-26-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-17092 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5MLJ83KU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















